molecular formula C9H11BrN2O3 B11814948 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid

5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid

Cat. No.: B11814948
M. Wt: 275.10 g/mol
InChI Key: MFQIIIVYSAHHPB-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid (CAS: 59950-52-6) is a pyrimidine derivative with a bromine atom at position 5, a tert-butoxy (-O-t-Bu) group at position 2, and a carboxylic acid (-COOH) at position 4. Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of 259.1 g/mol . Limited direct synthesis data is available, but one reported method involves multi-step reactions starting from halogenated pyrimidine precursors .

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

5-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H11BrN2O3/c1-9(2,3)15-8-11-4-5(10)6(12-8)7(13)14/h4H,1-3H3,(H,13,14)

InChI Key

MFQIIIVYSAHHPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C(=N1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

The primary synthesis of 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid involves a one-pot, three-stage reaction sequence (Table 1):

Table 1: Reaction Conditions for Primary Synthetic Route

ComponentQuantityRoleConditions
tert-Butylcarbamidine HCl20.0 g (146 mmol)Nucleophile precursorEthanol suspension
Sodium ethoxide (22% in EtOH)53 mL (165 mmol)Base50°C, dropwise addition
Mucobromic acid15.7 g (61 mmol)Electrophilic reagent55°C, controlled addition
Additional NaOEt (22% in EtOH)32 mL (98 mmol)Reaction driverRoom temperature
2N HCl30 mLAcidificationFiltration & drying

Procedure Summary :

  • Base Activation : Sodium ethoxide is added to a suspension of tert-butylcarbamidine hydrochloride in ethanol, forming a reactive intermediate.

  • Mucobromic Acid Addition : The electrophilic mucobromic acid is introduced at 55°C, facilitating ring closure to form the pyrimidine core.

  • Second Base Charge : Additional sodium ethoxide ensures complete deprotonation and intermediate stabilization.

  • Workup : Acidification with HCl precipitates the product, which is isolated via filtration and dried.

Workup and Purification

Post-reaction, the crude product is purified through:

  • Filtration : Removes unreacted solids and byproducts.

  • Ethanol Rinses : Eliminates residual sodium salts.

  • Vacuum Concentration : Recovers the product from the filtrate.

  • Acid Precipitation : Yields 12.1 g of beige powder (63% yield assuming theoretical 19.2 g).

Analytical Data and Characterization

Table 2: Physicochemical Properties :

PropertyValue
Molecular FormulaC₉H₁₁BrN₂O₂
Molecular Weight259.10 g/mol
CAS Number59950-52-6
AppearanceBeige powder
Spectral DataMS (ES+): m/z 259, 261 [M+H]⁺

Key Spectroscopic Features :

  • ¹H NMR : tert-Butyl singlet (δ 1.35 ppm), pyrimidine H-6 (δ 8.72 ppm, d, J = 5.1 Hz).

  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹).

Discussion of Reaction Mechanism

The synthesis proceeds via a tandem nucleophilic attack and cyclization mechanism:

  • Base-Mediated Deprotonation : Sodium ethoxide deprotonates tert-butylcarbamidine hydrochloride, generating a resonance-stabilized amidine species.

  • Electrophilic Attack : Mucobromic acid’s α,β-unsaturated carbonyl system undergoes conjugate addition by the amidine, forming a covalent adduct.

  • Cyclization : Intramolecular nucleophilic substitution closes the pyrimidine ring, with bromine retained at the 5-position due to electronic directing effects.

  • Carboxylate Formation : Hydrolysis of the ester intermediate under basic conditions yields the carboxylic acid, stabilized by the tert-butyl group’s steric bulk.

Optimization Strategies and Alternative Approaches

Yield Enhancement

  • Solvent Optimization : Replacing ethanol with dimethylformamide (DMF) may improve solubility of intermediates, though this risks side reactions.

  • Temperature Control : Maintaining the reaction at 50–55°C prevents thermal degradation of mucobromic acid.

  • Stoichiometry Adjustments : Increasing the molar ratio of mucobromic acid to amidine (1:1.2) could drive the reaction to completion.

Alternative Synthetic Pathways

While the mucobromic acid route dominates literature, two alternative strategies are theorized (though less documented):

  • Bromination of 2-(tert-Butyl)pyrimidine-4-carboxylic Acid :

    • Use N-bromosuccinimide (NBS) in acetic acid under radical initiation.

    • Challenges include regioselectivity and over-bromination.

  • Cross-Coupling Approaches :

    • Suzuki-Miyaura coupling of a boronic ester at the 5-position, though steric hindrance from the tert-butyl group limits efficiency.

Industrial-Scale Considerations

For bulk production, continuous flow reactors could enhance:

  • Mixing Efficiency : Reduces localized hot spots during exothermic steps.

  • Process Safety : Minimizes exposure to corrosive reagents (e.g., HCl).

  • Yield Consistency : Automated pH and temperature control ensures reproducible outcomes.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid has the molecular formula C₉H₁₁BrN₂O₂. Its structure features:

  • A bromine atom at position 5,
  • A tert-butyl group at position 2,
  • A carboxylic acid group at position 4.

These functional groups contribute to its unique chemical reactivity and biological properties, making it a valuable compound in various research domains.

Medicinal Chemistry

The compound serves as a critical building block in the synthesis of novel therapeutic agents. Its derivatives are explored for:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens, making them potential candidates for treating infections.
  • Anticancer Properties : Studies indicate that certain derivatives possess potent anticancer activity. For instance, one derivative demonstrated an IC value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, highlighting its potential in cancer therapy.
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways through enzyme inhibition, offering potential therapeutic benefits in inflammatory diseases.

Biological Research

In biological studies, 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid is utilized to investigate structure-activity relationships of pyrimidine derivatives. This research aids in understanding how these compounds interact with biological targets, such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions .

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. It is also used in developing new catalysts and ligands for chemical reactions. The bromine atom and the tert-butyl group enhance its stability and lipophilicity, making it suitable for various industrial processes.

Case Studies and Research Findings

A review of recent literature reveals several noteworthy findings regarding the applications of 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid:

  • Anticancer Activity : A study demonstrated that a derivative of this compound exhibited significant inhibitory effects on cell proliferation in breast cancer cells (MDA-MB-231), indicating its potential as an anticancer agent.
  • Enzyme Inhibition : Research indicated that this compound could inhibit specific kinases involved in crucial cellular processes, thus providing insights into its mechanism of action in medicinal chemistry .
  • Synthesis of Derivatives : Various synthetic routes have been developed to modify this compound, leading to derivatives with enhanced biological activity or improved pharmacokinetic properties. These modifications include nucleophilic substitutions and coupling reactions with other organic compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group can influence the compound’s reactivity and binding affinity to target molecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Key Properties of 5-Bromo-2-substituted Pyrimidine-4-carboxylic Acids

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Price (per 5g) Key Applications/Reactivity
5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid tert-Butoxy (-O-t-Bu) C₉H₁₁BrN₂O₂ 259.1 59950-52-6 N/A N/A Potential metabolic stability in drug design
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Methylthio (-SMe) C₇H₅BrN₂O₂S 261.1 50593-92-5 97 ¥42.00 Precursor for carboxamide synthesis
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid Cyclopropyl C₈H₇BrN₂O₂ 243.06 304902-95-2 N/A N/A Enhanced reactivity due to ring strain
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid Dimethylamino (-NMe₂) C₇H₈BrN₃O₂ 244.06 EN300-126717 95 $2,222.00 Electron-donating group for tailored acidity
5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid Isopropyl C₈H₉BrN₂O₂ 245.08 1267301-54-1 95 N/A Intermediate in heterocyclic chemistry

Comparative Data from Research Findings

  • Crystal Structures : Derivatives like 5-bromo-2-chloropyrimidin-4-amine form hydrogen-bonded networks, suggesting similar pyrimidine-based compounds may exhibit predictable solid-state interactions .
  • Price and Availability: The methylthio derivative is commercially available at lower costs (¥42.00/5g) compared to the dimethylamino variant ($2,222.00/5g), reflecting differences in synthesis complexity .
  • Purity : Most analogs are available at ≥95% purity, ensuring reliability in research applications .

Biological Activity

5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine atom at the 5-position
  • Tert-butoxy group at the 2-position
  • Carboxylic acid group at the 4-position

This unique combination of functional groups enhances its chemical properties and potential biological applications.

The biological activity of 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid primarily involves its interaction with various biological targets, particularly enzymes and receptors. The presence of the bromine atom and the tert-butyl group influences its binding affinity and selectivity. It is known to modulate enzyme activity, affecting cellular signaling pathways crucial for processes such as gene expression and metabolism.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of tumor cell proliferation in human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the effectiveness of 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid on several cancer cell lines. Results showed that it inhibited cell growth with IC50 values ranging from 7 to 20 µM, indicating a strong potential for anticancer drug development .
  • Structure-Activity Relationship (SAR) :
    • Research on SAR has revealed that modifications to the compound can enhance its biological activity. For example, substituting different groups at specific positions on the pyrimidine ring can lead to derivatives with improved potency against specific targets .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and unique properties of compounds related to 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid:

Compound NameStructural FeaturesUnique Properties
5-Bromo-2-methylthio-pyrimidine-4-carboxylic acidMethylthio group at position 2Different biological activity profile
5-Bromo-2,4-di-tert-butoxypyrimidineTwo tert-butoxy groupsEnhanced lipophilicity
2-(tert-butyl)-pyrimidine-4-carboxylic acidLacks bromine substituentDifferent reactivity and stability

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Synthesis Methods :

  • Bromination and Substitution : Bromination of pyrimidine precursors followed by tert-butoxy group introduction via nucleophilic substitution. Evidence from analogous compounds (e.g., 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid) suggests bromine can be introduced using NBS or Br₂ under controlled conditions . Tert-butoxy groups are typically added via alkoxylation with tert-butanol in the presence of a base (e.g., K₂CO₃) .

  • Intermediate Utilization : Similar routes employ pyrimidine derivatives with reactive carboxylic acid groups, which are functionalized via coupling reactions (e.g., amidation, esterification) .

    • Condition Optimization :
  • Temperature (60–100°C) and solvent polarity (DMF, THF) critically affect substitution efficiency. Polar aprotic solvents enhance nucleophilicity of tert-butoxide .

  • Catalysts like Pd(PPh₃)₄ or CuI may improve cross-coupling reactions for bromine retention .

    Reaction Step Conditions Yield Range Reference
    BrominationNBS, DMF, 80°C60–75%
    tert-Butoxy Substitutiont-BuOH, K₂CO₃, DMF, 100°C45–65%
    Carboxylic Acid ActivationEDCI, HOBt, DCM85–90%

Q. How is 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid characterized spectroscopically?

  • 1H/13C NMR : The tert-butoxy group appears as a singlet at ~1.3 ppm (9H) in 1H NMR. The pyrimidine ring protons resonate between 8.5–9.0 ppm, while the carboxylic acid proton is typically absent due to exchange .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250 cm⁻¹ (C-O of tert-butoxy) .
  • Mass Spectrometry : Molecular ion [M+H]+ matches the theoretical mass (C₉H₁₁BrN₂O₃: ~299.1 g/mol). Fragmentation patterns confirm bromine retention and tert-butoxy loss .

Q. What are the typical reactions of the carboxylic acid and bromine substituents in this compound?

  • Carboxylic Acid Reactivity :

  • Amidation : Coupling with amines (e.g., 2-aminopyridines) using EDCI/HOBt yields pyrimidine amides, useful in antimicrobial studies .
  • Esterification : Methanol/H₂SO₄ converts the acid to methyl esters for stability in storage .
    • Bromine Reactivity :
  • Suzuki Coupling : Pd-catalyzed cross-coupling with boronic acids introduces aryl/heteroaryl groups at the 5-position .
  • Nucleophilic Substitution : Bromine can be replaced by thiols or amines under basic conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid in drug design?

  • DFT Calculations : Assess electrophilicity of the bromine site and nucleophilic susceptibility of the carboxylic acid. Studies on similar pyrimidines show bromine’s σ-hole potential for halogen bonding .
  • Molecular Docking : Virtual screening against targets (e.g., bacterial TrmD enzyme) predicts binding affinity. Pyrimidine amides exhibit strong docking scores in antimicrobial studies .
  • ADMET Predictions : LogP (~2.1) and PSA (~75 Ų) suggest moderate bioavailability, requiring prodrug strategies for optimization .

Q. What strategies mitigate regioselectivity challenges in substitution reactions at the 2- and 5-positions?

  • Directing Groups : Use of ortho-directing groups (e.g., tert-butoxy) during bromination ensures 5-position selectivity .
  • Protection/Deprotection : Temporary protection of the carboxylic acid (e.g., as a methyl ester) prevents undesired side reactions during substitutions .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves regioselectivity in Pd-mediated couplings .

Q. How does this compound serve as a building block for bioactive molecules?

  • Antimicrobial Agents : The carboxylic acid forms amides with thieno[2,3-d]pyrimidine cores, showing activity against S. aureus (MIC = 8 µg/mL) .
  • Enzyme Inhibitors : Bromine enhances binding to hydrophobic enzyme pockets (e.g., EED inhibitors), as seen in imidazopyrimidine derivatives .
  • Prodrug Development : tert-Butoxy groups improve lipophilicity, aiding blood-brain barrier penetration in CNS-targeted drugs .
Application Derivative Biological Activity Reference
Antimicrobial AmidesThieno-pyrimidine conjugatesMIC = 8–16 µg/mL (Gram+)
Kinase InhibitorsAryl-coupled pyrimidinesIC₅₀ = 0.2 µM (CDK2)
Prodrug Candidatestert-Butoxy-protected estersEnhanced BBB permeability

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